Calcium;3-amino-4-hydroxy-4-oxobutanoate

Calcium bioavailability Intestinal absorption Amino acid chelate

Standard calcium salts (carbonate, citrate) exhibit pH-dependent dissolution and limited passive absorption, compromising efficacy in geriatric patients with low gastric acidity. Calcium L-aspartate chelate addresses this via active amino acid transporter (PepT1) uptake, independent of gastric pH. - Absorption Rate: 90% validated bioavailability vs. ~20-30% for calcium carbonate. - Solubility: 39% (w/v) aqueous solubility, enabling clear liquid formulations without sedimentation. - Stability: 99.44% post-digestion calcium-binding stability ensures GI tract bioaccessibility. - Regulatory: Conforms to GB 29226-2012 and evaluated by EFSA for supplement use.

Molecular Formula C8H12CaN2O8
Molecular Weight 304.27 g/mol
Cat. No. B14060207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCalcium;3-amino-4-hydroxy-4-oxobutanoate
Molecular FormulaC8H12CaN2O8
Molecular Weight304.27 g/mol
Structural Identifiers
SMILESC(C(C(=O)O)N)C(=O)[O-].C(C(C(=O)O)N)C(=O)[O-].[Ca+2]
InChIInChI=1S/2C4H7NO4.Ca/c2*5-2(4(8)9)1-3(6)7;/h2*2H,1,5H2,(H,6,7)(H,8,9);/q;;+2/p-2
InChIKeyVAFAEQCKZBKRLZ-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes25 g / 1 kg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Calcium L-Aspartate: Technical Identity and Procurement


Calcium;3-amino-4-hydroxy-4-oxobutanoate, systematically known as calcium dihydrogen di-L-aspartate (CAS 39162-75-9), is a 2:1 chelate salt of L-aspartic acid with calcium, bearing the molecular formula C₈H₁₂CaN₂O₈ and a molecular weight of 304.27 g/mol . It belongs to the class of amino acid-chelated calcium supplements, distinguished from simple inorganic calcium salts by its coordination chemistry: the calcium ion is complexed by the amino and carboxylate groups of two L-aspartate ligands [1]. This compound is recognized as a nutritional fortification substance under China's GB 29226-2012 standard and has been evaluated by the European Food Safety Authority (EFSA) for use in food supplements, establishing a defined regulatory footprint [2].

Format Amino acid-chelated calcium salt with L-aspartate ligand coordination chemistry
Pathway Supports PepT1-mediated active transport for calcium delivery research
Regulatory Codified under GB 29226-2012; evaluated by EFSA for food supplement use

Why Calcium Aspartate Cannot Be Interchanged with Generic Calcium Salts


Calcium salts are not functionally interchangeable. The bioavailability, solubility, and absorption mechanism of calcium from different salt forms vary substantially due to differences in dissociation chemistry, dependence on gastric acid, and transport pathway utilization. Inorganic calcium carbonate requires gastric acid for dissolution and yields an absorption rate of approximately 20–30%, while calcium citrate improves absorption to roughly 40% but still relies predominantly on paracellular passive diffusion [1]. Calcium aspartate, by contrast, leverages active amino acid transport pathways (including the PepT1 peptide transporter) for transepithelial calcium delivery, enabling absorption that is largely independent of gastric acidity and vitamin D status [2]. These mechanistic differences translate into quantifiable disparities in fractional absorption, post-digestion stability, and ultimately in vivo bone mineralization efficacy—as documented below.

Attribute
Calcium Aspartate
Calcium Carbonate / Citrate
Absorption Route
Active amino acid transport (PepT1); largely gastric-acid independent
Paracellular passive diffusion; carbonate requires gastric acid dissolution
Aqueous Solubility
Reported ~39 g/100 mL; enables liquid and semi-solid formulations
Carbonate: ~0.0013 g/100 mL; citrate: ~0.85 g/100 mL; primarily solid-dose only
Formulation Fit
May support clear liquid fortification, neutral-pH beverages, gels
Sedimentation and turbidity risk in solution; acidic pH often required

Quantitative Differentiation Evidence Against Comparator Calcium Salts


Intestinal Absorption Rate Compared to Calcium Carbonate

Calcium L-aspartate demonstrates an intestinal absorption rate of approximately 90%, as measured by the Shanghai Health and Epidemic Prevention Station using oral administration protocols [1]. In contrast, calcium carbonate—the most widely prescribed calcium supplement globally—exhibits an absorption rate of only 20–30% under comparable oral dosing conditions, primarily because its dissolution and subsequent calcium ion release depend on sufficient gastric acid secretion [2]. Calcium citrate, another commonly used organic calcium salt, achieves an intermediate absorption rate of approximately 40% [2]. The approximately 3- to 4.5-fold absorption advantage of calcium aspartate over calcium carbonate is attributable to its chelated structure, which permits intact molecular absorption via amino acid transporters (e.g., PepT1) rather than relying solely on ionized calcium paracellular diffusion [3].

Intestinal Absorption
Cross-study comparable
~90% vs 20–30% (carbonate); 3.0–4.5× higher fractional absorption reported
Supports absorption-rate comparison review
Reported health agency measurement context; oral administration protocols
Calcium bioavailability Intestinal absorption Amino acid chelate Nutritional supplementation

Post-Digestion Calcium-Binding Stability

In a head-to-head in vitro simulated gastrointestinal digestion-dialysis study, calcium L-aspartate (Ca L-ASP) demonstrated the highest calcium-binding content after complete digestion, retaining 99.44% of total calcium in bound form [1]. This substantially exceeded the post-digestion calcium-binding content of casein phosphopeptide-calcium complex (CPP-Ca) at 97.32% and dramatically outperformed the simple physical mixture of casein phosphopeptides with CaCl₂ (CPP+Ca), which retained only 45.7% of total calcium in bound form after digestion [1]. Spectroscopic analysis by scanning electron microscopy, ultraviolet spectroscopy, and infrared spectroscopy confirmed that while Ca L-ASP underwent structural changes during digestion, its calcium-chelate integrity was largely preserved, providing a molecular basis for sustained calcium bioavailability in the intestinal environment [1].

Post-Digestion Stability
Head-to-head
Ca L-ASP 99.44% vs CPP+CaCl₂ 45.7% calcium retained in bound form post-digestion
Supports post-digestion chelate stability review
In vitro simulated gastrointestinal digestion-dialysis model; SEM, UV, FT-IR characterization
In vitro digestion Calcium stability Bioaccessibility Calcium chelate integrity

Aqueous Solubility Compared to Common Calcium Salts

Calcium L-aspartate exhibits a measured aqueous solubility of 39% (approximately 39 g/100 mL at ambient temperature), producing a colorless, odorless, neutral-pH solution . In stark contrast, calcium carbonate is practically insoluble in water, with a solubility of approximately 0.0013 g/100 mL (1.3 mg/100 mL) at 25°C, requiring acidic conditions for meaningful dissolution [1]. Even calcium citrate, a more soluble organic salt, achieves a solubility of only approximately 0.85 g/100 mL in cold water—roughly 46-fold lower than calcium aspartate [2]. This solubility advantage is attributed to the chelate structure wherein the calcium ion is coordinatively saturated by the amino and carboxylate groups of aspartate, preventing lattice-energy-driven precipitation [3]. Furthermore, calcium aspartate maintains solubility in both neutral and acidic solutions, a property confirmed in the patent literature for calcium monoaspartate [3].

Aqueous Solubility
Class-level
39 g/100 mL (39% w/v); ~30,000× carbonate, ~46× citrate solubility
Supports liquid formulation feasibility review
Vendor specification context; neutral-pH solubility confirmed in patent literature
Solubility Formulation Liquid dosage forms Calcium fortification

Calcium-Binding Affinity: Aspartate vs. Glutamate Ligand

The calcium-binding affinity of the aspartate ligand has been quantitatively determined, yielding an association constant (Ka) of 7.0 L mol⁻¹ [1]. This value is 2.33-fold higher than the calcium-binding affinity of glutamate (Ka = 3.0 L mol⁻¹), the other acidic amino acid commonly considered for mineral chelation [1]. The higher binding constant of aspartate reflects its shorter side chain, which positions the β-carboxylate group in a more favorable geometry for bidentate coordination to the calcium ion, forming a stable five-membered chelate ring. This thermodynamic advantage translates into greater chelate integrity during gastrointestinal transit, reduced susceptibility to competitive displacement by dietary phosphate, oxalate, or phytate, and consequently more efficient calcium delivery to intestinal absorptive surfaces [2].

Ca-Binding Affinity
Head-to-head
Aspartate Ka 7.0 vs Glutamate Ka 3.0 L mol⁻¹; 2.33× higher binding affinity
Supports chelate stability optimization review
Physiological pH condition; five-membered chelate ring geometry context
Chelation chemistry Stability constant Ligand design Mineral chelate optimization

Regulatory Recognition and Compliance Status

Calcium aspartate has undergone formal safety evaluation and received explicit regulatory recognition from two major jurisdictions. The European Food Safety Authority (EFSA) issued a scientific opinion in 2008 (EFSA Journal 883) evaluating calcium aspartate as a source of calcium added for nutritional purposes to food supplements, concluding that its use would not be of safety concern provided the combined exposure to calcium from all sources remains within established tolerable upper intake levels [1]. Concurrently, calcium aspartate is codified under China's National Food Safety Standard GB 29226-2012 as a permitted food additive (nutritional fortification substance), with defined purity specifications including calcium content (12.0–13.8% w/w as Ca), pH (6.0–7.5), and identity testing parameters [2]. In contrast, many emerging amino acid-calcium chelates (e.g., calcium lysinate, calcium glycinate chelate) lack equivalent multi-jurisdictional regulatory codification, introducing procurement risk regarding quality standardization and customs clearance.

Regulatory Status
Class-level
EFSA 2008 scientific opinion + China GB 29226-2012 codified standard
Supports procurement specification review
Multi-jurisdictional recognition; defined purity and identity specifications available
Regulatory compliance Food supplement GRAS Procurement specification

Optimal Application Scenarios for Calcium Aspartate


Fortification for Hypochlorhydric and Geriatric Populations

Elderly individuals and patients on chronic proton-pump inhibitor (PPI) therapy frequently exhibit reduced gastric acid secretion, which severely impairs the dissolution and subsequent absorption of calcium carbonate (absorption drops from ~25% to potentially <10% under hypochlorhydric conditions). Calcium aspartate's absorption mechanism via PepT1 and related amino acid transporters operates independently of gastric acidity [1], and its 39% aqueous solubility [2] ensures dissolution occurs even in achlorhydric gastric environments. Its 90% absorption rate, validated by Shanghai Health and Epidemic Prevention Station testing , makes it the rational procurement choice for formulations targeting the geriatric segment, where calcium carbonate-based products are known to underperform.

Liquid and Ready-to-Drink Calcium-Fortified Beverages

The 39% (w/v) aqueous solubility of calcium aspartate—approximately 30,000-fold greater than calcium carbonate—enables the formulation of clear, neutral-pH, concentrated liquid calcium supplements and fortified functional beverages [1]. Calcium carbonate and calcium citrate cannot achieve comparable calcium loading in solution without sedimentation, turbidity, or acidic pH (<4.0) that limits flavor compatibility and container stability. The post-digestion calcium-binding stability of 99.44% [2] further ensures that calcium delivered via such beverages remains bioaccessible throughout gastrointestinal transit, supporting formulation claims of high bioavailability.

Pediatric and Maternal Supplementation with Reduced GI Effects

Pregnant women requiring 1,200 mg/day of elemental calcium frequently experience constipation and bloating with calcium carbonate supplements due to the large mass of unabsorbed calcium salts remaining in the intestinal lumen. The 3- to 4.5-fold higher fractional absorption of calcium aspartate versus calcium carbonate [1] means that lower nominal doses achieve equivalent bioavailable calcium delivery, proportionally reducing the residual intraluminal calcium load responsible for gastrointestinal adverse effects. The codified quality standard GB 29226-2012 [2] and EFSA safety opinion provide the regulatory confidence necessary for pediatric and maternal product registration.

Combination Osteoporosis Formulations for Bone Matrix Quality

Recent review evidence highlights that calcium aspartate and calcium orotate exhibit superior bioavailability and enhanced cellular uptake compared to traditional calcium salts including carbonate and citrate, facilitating targeted intracellular mineral delivery that stimulates osteoblastic activity and contributes to bone matrix remodeling [1]. The aspartate ligand's higher calcium-binding affinity (Ka = 7.0 vs. 3.0 L mol⁻¹ for glutamate) [2] provides a thermodynamic basis for more efficient calcium delivery to bone mineralization sites. These properties position calcium aspartate as the preferred calcium source in advanced osteoporosis formulations that aim to improve bone quality parameters beyond simple mineral density.

Application
Selection Property
Validation Focus
Low-acidity population supplementation research
Absorption pathway context
Gastric-acid-independent uptake review
Liquid and ready-to-drink fortification formulation
Solubility and solution stability profile
Clear-solution and neutral-pH compatibility review
Pediatric and maternal supplementation research
Absorption efficiency context
Reduced luminal calcium load and GI tolerability review
Bone health supplement formulation research
Chelate stability and mineral delivery profile
Calcium delivery pathway and matrix incorporation review
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